6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Overview
Description
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Biological Activity
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula: C₈H₁₂N₂
- Molecular Weight: 136.19 g/mol
- CAS Number: 5768-55-8
The compound's structure includes a fused imidazoazepine ring system that is pivotal for its biological interactions.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities:
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and its derivatives:
- Antibacterial Activity: Derivatives have shown efficacy against pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. For example, a series of 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts demonstrated significant antibacterial effects.
- Antifungal Activity: The compound has also been noted for antifungal properties against Cryptococcus neoformans and other fungal strains.
2. Antiviral Activity
Research has highlighted the antiviral potential of structurally related compounds. Notably, derivatives have shown potent activity against the influenza A H1N1 virus, indicating the potential for development as antiviral agents.
3. Anti-inflammatory and Analgesic Properties
Recent studies have focused on the anti-inflammatory effects of related compounds:
- Compounds derived from this class exhibited significant inhibition of inflammatory cytokines such as TNF-α and demonstrated analgesic effects comparable to standard anti-inflammatory drugs like diclofenac sodium .
- In vitro studies reported IC₅₀ values indicating strong anti-inflammatory activity, with some compounds showing higher efficacy than established drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Modifications to the aryl substituents significantly affect the potency against various targets. For instance, specific substitutions have been linked to enhanced COX-2 inhibitory activity with selectivity indices indicating promising therapeutic profiles .
Compound | Biological Activity | IC₅₀ (µg/mL) | Reference |
---|---|---|---|
Compound A | Anti-inflammatory | 71.11 | |
Compound B | Analgesic | 79.12 | |
Compound C | Antibacterial | 50.00 |
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study involving a series of synthesized derivatives revealed that certain modifications led to enhanced antibacterial activity against multi-drug resistant strains. The results indicated that these compounds could serve as lead candidates for developing new antibiotics.
Case Study 2: Anti-inflammatory Effects
In a controlled study assessing the anti-inflammatory properties of various derivatives in animal models, compounds derived from 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin were shown to significantly reduce edema and inflammation markers compared to standard treatments.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6,12H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOELJKIHLYITCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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